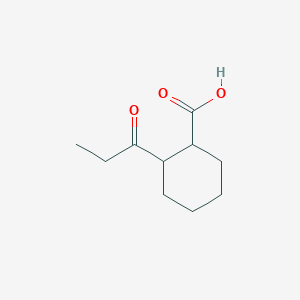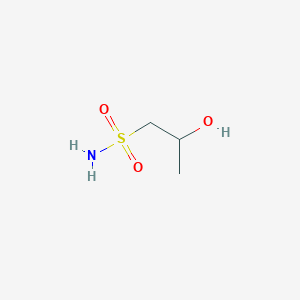
2-Hydroxypropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropane-1-sulfonamide is a useful research compound. Its molecular formula is C3H9NO3S and its molecular weight is 139.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Properties
- Synthesis of 1,3-Heteroatom Substituted 2-Aminopropane Derivatives : 2-(Bromomethyl)-1-sulfonylaziridines have been utilized to synthesize 1,3-heteroatom substituted 2-aminopropane derivatives. This process involves treating sodium azide or potassium phenoxides with 2-(bromomethyl)-1-sulfonylaziridines in the presence of silica gel (D’hooghe, Rottiers, Kerkaert, & Kimpe, 2005).
Applications in Drug Design for Diabetes and its Complications
- Design of Pharmaceuticals for Diabetes : Sulfonyl group-containing compounds, including sulfonamides, are significant in medicinal chemistry for designing pharmaceutical agents for diabetes and its complications. These compounds exhibit potential in inhibiting enzymes like 11β-hydroxysteroid dehydrogenase type 1, α-glucosidase, and others involved in glucose metabolism and insulin signaling (Chen, Hussain, Parveen, Zhang, Yang, & Zhu, 2012).
Environmental and Biological Transformation Studies
- Study of Environmental and Biological Transformation : Forafac®1157, a fluorinated surfactant used in fire fighting foams, undergoes extensive metabolism in blue mussel and turbot, forming metabolites like deacetylated betaine species. The study also identified 6:2 fluorotelomer sulfonamide as a major metabolite (Moe, Huber, Svenson, Hagenaars, Pabon, Trümper, Berger, Knapen, & Herzke, 2012).
Chemical Reactions and Deprotection Methods
- Deprotection Method for Cleavage of Benzothiazole-2-Sulfonyl-Protected Amino Acids : Research shows that benzothiazole-2-sulfonamides react with hydroxylamine in aqueous solutions, forming products like 2-hydroxybenzothiazole. This reaction serves as a deprotection method for amino acids protected by benzothiazole-2-sulfonyl groups (Kamps, Belle, & Mecinović, 2013).
Catalytic Applications
- Catalytic Efficacy in Enantioselective Reactions : Sulfonamides derived from (+)-camphor have been tested for their activity in enantioselective reactions, such as the addition of diethylzinc to benzaldehyde. The study focuses on the influence of different sulfonamide groups on the yield and enantiomeric excess of the reactions (Kozakiewicz, Ullrich, Wełniak, & Wojtczak, 2010).
Analytical Method Development
Development of Analytical Methods for Sulfonamide Detection : An analytical approach using LC-MS for sulfonamide determination in bovine milk samples has been established. This includes the use of ionic liquids supported on silica as a sorbent for online solid-phase extraction (Silva & Lanças, 2018).
Detection of Sulfonamide Residues in Food Products : A high-performance liquid chromatography method has been developed for detecting sulfonamide residues in chicken meat and eggs. This method enhances the detection and monitoring of sulfonamide residues in food products, ensuring food safety (Premarathne, Satharasinghe, Gunasena, Munasinghe, & Abeynayake, 2017).
Study on OH Radical Induced Degradation of Sulfonamides : Analytical techniques have been used to track the degradation of sulfonamides in advanced oxidation processes. These processes are crucial for understanding the environmental fate of sulfonamide antibiotics in water bodies (Sági, Csay, Szabó, Pátzay, Csonka, Takács, & Wojnárovits, 2015).
Pharmaceutical and Medicinal Chemistry
Allergic Reactions to Sulfonamides : Studies on allergic reactions to sulfonamides have been conducted, providing insight into the mechanisms and risks associated with sulfonamide use in medicinal applications (Choquet-Kastylevsky, Vial, & Descotes, 2002).
Antibacterial and Antitumor Properties of Sulfonamides : Sulfonamides have been reviewed for their antibacterial, antifungal, antioxidant, and antitumor properties, emphasizing their importance in medicinal chemistry and drug design (Azevedo-Barbosa, Dias, Franco, Hawkes, & Carvalho, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
2-Hydroxypropane-1-sulfonamide is a sulfonamide derivative. Sulfonamides are known to primarily target the enzyme dihydropteroate synthetase (DHPS) in bacteria . DHPS plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of DHPS . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the active site of DHPS, preventing PABA from binding and thus inhibiting the enzyme . This results in the disruption of folic acid synthesis, which in turn inhibits bacterial growth and reproduction .
Biochemical Pathways
The inhibition of DHPS disrupts the biochemical pathway of folic acid synthesis in bacteria . Folic acid is a vital component in the synthesis of nucleic acids and amino acids, which are essential for bacterial cell growth and division . Therefore, the inhibition of folic acid synthesis by this compound leads to the cessation of bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily excreted unchanged in the urine . The ADME properties of this compound and their impact on its bioavailability would need further investigation.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and reproduction due to the disruption of folic acid synthesis . This leads to the eventual death of the bacteria, as they are unable to synthesize the necessary components for cell growth and division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, sulfonamides are known to be widespread xenobiotic pollutants . Their presence in the environment can lead to the development of antibiotic resistance in bacteria . Furthermore, certain bacteria have developed mechanisms to cope with sulfonamides, including antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .
Analyse Biochimique
Biochemical Properties
2-Hydroxypropane-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities . It interacts with enzymes such as anti-carbonic anhydrase and anti-tetrahydrofolate synthetase . These interactions allow this compound to play a role in various biochemical reactions .
Molecular Mechanism
Sulfonamides are known to act through the blockage of folic acid synthesis . This blockage can lead to changes in gene expression and enzyme activity .
Propriétés
IUPAC Name |
2-hydroxypropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S/c1-3(5)2-8(4,6)7/h3,5H,2H2,1H3,(H2,4,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXNQHAHVGBVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
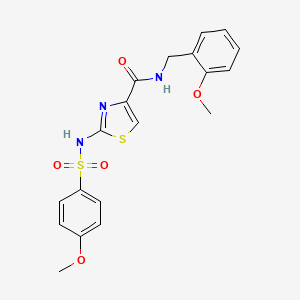
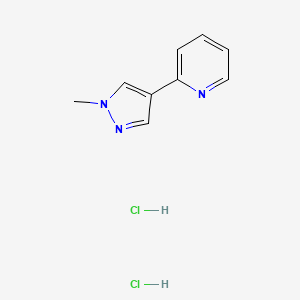
![2-(4-chlorobenzamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011393.png)
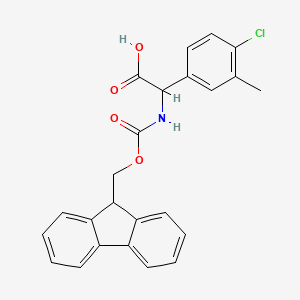
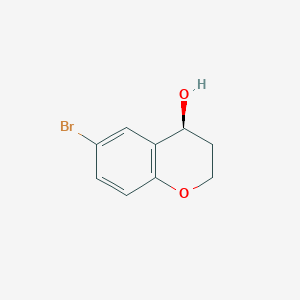
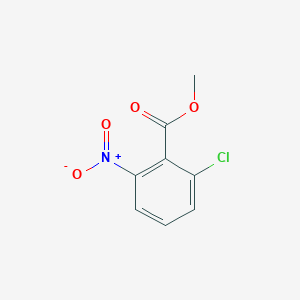


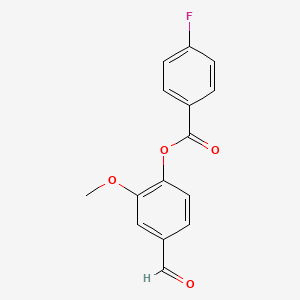
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone](/img/structure/B3011403.png)
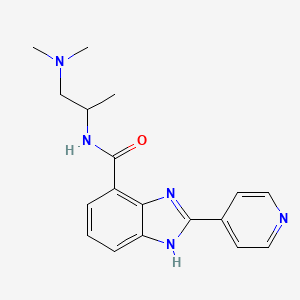
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B3011405.png)

